Product packaging for 2-(1H-imidazol-4-yl)pyrazine(Cat. No.:CAS No. 773844-46-5)

2-(1H-imidazol-4-yl)pyrazine

Cat. No.: B3283829
CAS No.: 773844-46-5
M. Wt: 146.15 g/mol
InChI Key: RDWKKNZHUNFGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Imidazol-4-yl)pyrazine is a high-value heterocyclic compound with the molecular formula C7H6N4 and a molecular weight of 146.15 g/mol. This structure combines two privileged pharmacophores in medicinal chemistry: an imidazole ring and a pyrazine ring . The imidazole component is a common feature in biologically active molecules, serving as a ligand in metalloenzymes and enabling binding to various biological targets through its amphoteric and hydrogen-bonding properties . The pyrazine ring, with its nitrogen-rich, electron-deficient nature, contributes favorable physicochemical properties including good membrane permeability and aqueous solubility, making it an excellent scaffold for drug discovery . This compound and its structural analogs are primarily investigated as key intermediates in the synthesis of potential therapeutic agents. Research indicates that molecules featuring an imidazole-linked pyrazine core have been explored as potent inhibitors of protein kinases, such as IGF-1R (Insulin-like Growth Factor 1 Receptor), which is a prominent target in oncology research . Furthermore, pyrazine derivatives, in general, demonstrate a wide spectrum of pharmacological activities in preclinical research, including antitumor, antibacterial, and antiviral effects . The mechanism of action for such compounds often involves interference with critical cellular signaling pathways, induction of apoptosis, and inhibition of enzyme targets like cyclin-dependent kinases (CDKs) . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not certified or intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B3283829 2-(1H-imidazol-4-yl)pyrazine CAS No. 773844-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-5-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-10-6(3-8-1)7-4-9-5-11-7/h1-5H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWKKNZHUNFGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 1h Imidazol 4 Yl Pyrazine and Its Derivatives

Strategies for Constructing the Imidazole-Pyrazine Ring System

The fusion of imidazole (B134444) and pyrazine (B50134) rings can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These methods are foundational for the synthesis of the target compound and its derivatives.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) provide a powerful and atom-economical approach to construct complex heterocyclic systems in a single step from three or more starting materials. An efficient method for the synthesis of related imidazo[1,2-a]pyrazines involves an iodine-catalyzed one-pot three-component condensation. nih.gov This reaction utilizes 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature. nih.gov The use of iodine as a catalyst makes this method cost-effective and environmentally benign. nih.gov This methodology offers good yields and is performed at room temperature, which is an advantage over higher temperature methods that can lead to the decomposition of sensitive reagents. nih.gov

A plausible mechanism for this transformation involves the initial condensation of 2-aminopyrazine with an aryl aldehyde to form an imine intermediate. The Lewis acidic iodine catalyst then activates this imine for nucleophilic attack by the isocyanide, leading to a [4+1] cycloaddition to generate the fused imidazole ring.

Table 1: Examples of Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine (B1224502) Derivatives

Entry Aryl Aldehyde Product Yield (%)
1 4-Nitrobenzaldehyde N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine-3-amine 85
2 4-Chlorobenzaldehyde N-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine-3-amine 82

Cycloaddition Approaches

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, allowing for the concerted or stepwise formation of ring systems with high stereochemical and regiochemical control. The construction of the imidazole ring in the context of a pyrazine substituent can be achieved through various cycloaddition strategies. For instance, [3+2] cycloaddition reactions are widely employed for the synthesis of five-membered rings like imidazole.

While direct cycloaddition to a pre-formed pyrazine ring can be challenging, a common strategy involves the construction of the imidazole ring from a pyrazine-containing starting material. For example, a pyrazine derivative bearing a suitable 1,3-dipole or dipolarophile can undergo cycloaddition with a complementary reaction partner.

An analogous approach for the synthesis of fused heterocyclic systems involves the [3+2] cycloaddition of pyridazinium ylides with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD). mdpi.com This reaction proceeds to form an azabicycle, demonstrating the utility of cycloaddition reactions in constructing nitrogen-containing heterocycles. mdpi.com Such strategies could be adapted for the synthesis of 2-(1H-imidazol-4-yl)pyrazine by employing a pyrazine-derived ylide or a related dipolar species.

Catalyst-Free Annulative Functionalizations

The development of catalyst-free reactions is a significant goal in green chemistry, as it reduces costs and minimizes metal contamination in the final products. Catalyst-free annulative functionalizations have emerged as an elegant strategy for the construction of fused heterocyclic systems.

A highly efficient catalyst-free annulative functionalization approach has been devised for the synthesis of a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure. nih.govelsevierpure.com This method involves the reaction of a β-enaminone with propargylamine, where a regioselective conjugate substitution is followed by a cycloisomerization in a domino fashion. nih.govelsevierpure.com This sequence leads to the construction of both the pyrazine and imidazole rings through the successive formation of three C-N bonds. elsevierpure.com Although this example leads to a more complex fused system, the underlying principles of catalyst-free annulation can be applied to the design of synthetic routes toward this compound.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult to achieve under conventional heating. The synthesis of imidazole and its fused derivatives is well-suited for microwave irradiation.

For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been efficiently achieved through microwave-assisted reactions. nih.gov In one study, the reaction of 6-methylisocytosine with α-bromoacetophenones under microwave heating at 160 °C for 20 minutes afforded the desired products in high yields. nih.gov The optimization of reaction conditions, such as temperature and time, is crucial for maximizing the yield and minimizing side product formation. nih.gov

Similarly, the synthesis of novel imidazo[1,2-a]pyrimidine containing tri- and tetrasubstituted imidazoles has been accomplished via a sequential two-step, one-pot, multicomponent reaction under microwave irradiation. semanticscholar.org This approach utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil, and ammonium acetate in the presence of a catalytic amount of p-toluenesulfonic acid. semanticscholar.org The reactions were carried out in ethanol at 100 °C, with reaction times ranging from 60 to 80 minutes, affording moderate to good yields (46%-80%). semanticscholar.org

Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Entry Primary Amine Product Yield (%) Reaction Time (min)
1 Aniline 2-(1,4,5-triphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine 62 60
2 p-Toluidine 2-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine 55 70

Regioselective Synthesis and Isomer Control

The synthesis of substituted this compound can potentially lead to the formation of regioisomers, particularly when using unsymmetrically substituted starting materials. Therefore, controlling the regioselectivity of the ring-forming reactions is of paramount importance.

In the synthesis of substituted pyrazoles, which shares a common five-membered heterocyclic motif with imidazole, regioselective outcomes can be achieved by carefully choosing the reaction conditions and substrates. For example, the one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines can lead to the formation of a single N1-substituted pyrazole derivative. nih.gov The regioselectivity is dictated by the selective displacement of a leaving group by the substituted nitrogen atom of the hydrazine, followed by a selective intramolecular cyclization. nih.gov

Furthermore, in the synthesis of N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes, the regioselectivity can be controlled to favor the N1-carbonylvinylated product. nih.gov These examples from pyrazole chemistry highlight the strategies that can be employed to achieve isomer control in the synthesis of this compound and its derivatives, such as the use of directing groups and the careful selection of reaction partners.

Derivatization and Analog Synthesis for Academic Exploration

The synthesis of derivatives and analogs of this compound is essential for exploring its structure-activity relationships (SAR) in various biological and material science applications. Derivatization can be achieved by introducing substituents on both the imidazole and pyrazine rings.

Structure-activity relationship studies of imidazo[1,2-a]pyrazine derivatives have been conducted to evaluate their potential as anticancer agents. nih.gov In these studies, novel analogs were synthesized by condensing α-aminopyrazines with α-halocarbonyl compounds, followed by electrophilic substitutions to introduce further diversity. nih.gov

The synthesis of a series of imidazo[1,2-a]pyrazine derivatives with substitutions at the C2, C3, and C8 positions has been reported for the evaluation of their antioxidant and antimicrobial activities. tsijournals.com These derivatization strategies allow for a systematic investigation of how different functional groups at various positions on the heterocyclic scaffold influence its biological properties. Through such analog synthesis, key structural features responsible for the desired activity can be identified, guiding the design of more potent and selective compounds.

Strategies for Modifying the Pyrazine Ring

Functionalization of the pyrazine ring in the this compound scaffold is typically achieved through reactions common to electron-deficient heterocyclic systems. A primary strategy involves the introduction of a leaving group, such as a halogen, which can then be substituted or used in cross-coupling reactions.

Halogenation and Cross-Coupling Reactions: Direct halogenation of the pyrazine ring can be challenging, thus modifications are often introduced starting from a pre-functionalized pyrazine, such as 2-aminopyrazine or 2-chloropyrazine, before its coupling to the imidazole ring. For example, bromination of 2-aminopyrazine can be efficiently achieved using N-bromosuccinimide (NBS). nih.gov The resulting halopyrazine can then be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Commonly employed cross-coupling reactions for pyrazine ring modification include:

Suzuki-Miyaura Coupling: This reaction couples a halopyrazine with a variety of aryl or vinyl boronic acids or their esters. researchgate.netmdpi.comsemanticscholar.org The choice of catalyst, ligand, and base is crucial for achieving high yields, with systems like Pd(PPh₃)₄ and K₂CO₃ being frequently used. researchgate.net

Stille Coupling: This method uses organotin reagents to couple with halopyrazines. It is highly versatile but is often avoided due to the toxicity of the tin compounds. nih.govresearchgate.net

Negishi Coupling: Involving the reaction of organozinc reagents with halopyrazines, this is another powerful C-C bond-forming reaction. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based nucleophiles (amines, amides) onto the pyrazine ring from a halo-precursor. researchgate.net

A 2012 study demonstrated the palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines, showcasing a method to install phosphorus-containing groups onto the pyrazine ring. Another approach involves the direct C-H functionalization of the pyrazine core, although this is less common and can be complicated by regioselectivity issues.

Reaction TypeCoupling PartnerCatalyst/Reagents ExampleReference
Suzuki-MiyauraAryl/vinyl boronic acidPd(PPh₃)₄, K₂CO₃ researchgate.net
StilleOrganostannanePd(0) catalyst nih.gov
Buchwald-HartwigAminePd catalyst, ligand researchgate.net
PhosphorylationPhosphorus pronucleophilePd catalyst, base

Strategies for Modifying the Imidazole Ring

The imidazole ring offers several positions for modification, including the two nitrogen atoms and the carbon atoms of the ring. The presence of the acidic N-H proton makes N-functionalization a primary route for derivatization.

N-Alkylation and N-Arylation: The pyrrolic nitrogen of the imidazole ring can be readily alkylated under basic conditions. researchgate.net A patent for the related imidazo[4,5-b]pyrazin-2-one system describes alkylation using an alkyl halide in the presence of an alkali metal alkoxide or using a dialkyl sulfate with an aqueous base. researchgate.net More advanced methods for N-alkylation of pyrazoles, a related azole, have been developed using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which could be applicable here. researchgate.net

C-Halogenation and Cross-Coupling: Direct halogenation of the imidazole ring, typically at the C4 or C5 position, can be accomplished using reagents like N-halosuccinimides (NBS or NCS). researchgate.net The resulting halo-imidazole moiety within the this compound structure can then serve as a handle for palladium-catalyzed cross-coupling reactions, similar to those described for the pyrazine ring. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, which allows for the introduction of various aryl groups. researchgate.netdntb.gov.ua This is particularly significant as it avoids the need for protecting group chemistry on the imidazole nitrogen, thus shortening the synthetic sequence. researchgate.net

Modification SiteReaction TypeReagents ExampleOutcomeReference
Imidazole NitrogenN-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)Introduction of alkyl groups researchgate.net
Imidazole CarbonHalogenationN-Bromosuccinimide (NBS)Introduction of a bromine atom researchgate.net
Imidazole CarbonSuzuki-Miyaura CouplingAryl boronic acid, Pd catalyst, BaseIntroduction of aryl groups researchgate.netdntb.gov.ua

Introduction of Linkers and Bridging Moieties

Connecting the this compound core to other molecules or surfaces is often accomplished by introducing functional groups that can act as linkers or be used for further conjugation. These linkers are typically appended to either the pyrazine or imidazole ring.

A common strategy involves the formation of an amide bond. This can be achieved by first synthesizing a derivative of the core structure that contains either a carboxylic acid or an amine. For example, starting with a pyrazine-2-carboxylic acid, one could first perform the coupling with the imidazole moiety and then activate the carboxylic acid (e.g., by converting it to an acid chloride) for reaction with an amine-containing linker.

Alternatively, a pyrazine-bridged diimidazolium salt can be synthesized, which can then be used, for example, in palladium-catalyzed Heck-type coupling reactions. Research has also shown the synthesis of pyrazine-based ligands that can bridge metal centers, indicating the potential for creating complex coordination compounds.

The introduction of linkers often leverages the same synthetic methodologies used for general ring modification. For instance, a linker containing a boronic acid could be attached to the pyrazine or imidazole ring via a Suzuki coupling. Similarly, a linker with a terminal alkyne could be introduced via a Sonogashira coupling if a halogenated precursor of this compound is available. nih.gov

Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(1H-imidazol-4-yl)pyrazine, the spectrum is expected to show distinct signals for the protons on both the pyrazine (B50134) and imidazole (B134444) rings.

The pyrazine ring contains three protons, while the imidazole ring has two. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitrogen atoms in the rings. The protons on the pyrazine ring typically appear in the downfield region (δ 8.0-9.0 ppm), while the imidazole protons are also found in the aromatic region. The NH proton of the imidazole ring often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound Note: This table is a representation of expected values based on similar structures, as specific experimental data is not publicly available.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazine H-38.65d1.5
Pyrazine H-59.05d2.5
Pyrazine H-68.50dd2.5, 1.5
Imidazole H-28.10s-
Imidazole H-57.90s-
Imidazole N-H13.0br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms and information about their chemical environment. The spectrum for this compound would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to nitrogen or adjacent to them will be shifted further downfield.

Table 2: Hypothetical ¹³C NMR Data for this compound Note: This table is a representation of expected values based on similar structures, as specific experimental data is not publicly available.

Carbon AssignmentChemical Shift (δ, ppm)
Pyrazine C-2151.0
Pyrazine C-3144.5
Pyrazine C-5147.0
Pyrazine C-6143.0
Imidazole C-2136.0
Imidazole C-4138.0
Imidazole C-5118.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign each proton and carbon signal and confirm the connectivity between the pyrazine and imidazole rings, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, such as the adjacent protons on the pyrazine ring (H-5 with H-6, and H-3 with H-6 through a smaller four-bond coupling).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each carbon atom that bears a proton (e.g., linking the ¹H signals for H-3, H-5, H-6, H-2', and H-5' to their corresponding ¹³C signals).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns. The nominal mass of this compound is 146 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₇H₆N₄. The experimentally measured mass would be compared to the calculated exact mass (146.0592) to validate the molecular formula with high confidence.

Table 3: HRMS Data for this compound

IonCalculated Exact Mass [M+H]⁺Observed Mass [M+H]⁺
C₇H₇N₄⁺147.0665147.0667 (Example)

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar, nitrogen-containing compounds like this compound. In ESI-MS, the molecule is typically observed as a protonated molecular ion, [M+H]⁺, at m/z 147. Under tandem MS (MS/MS) conditions, this parent ion can be fragmented to produce smaller daughter ions. The fragmentation pattern would be characteristic of the pyrazine and imidazole ring systems and their linkage, providing further structural confirmation. Common fragmentation pathways might include the loss of small neutral molecules like HCN or N₂.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present within a molecule by probing its characteristic vibrational modes. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the spectrum is characterized by vibrations originating from the pyrazine ring, the imidazole ring, and the N-H bond of the imidazole moiety.

Key vibrational bands expected in the FT-IR spectrum include:

N-H Stretching: The imidazole ring contains a secondary amine group (N-H), which is expected to show a characteristic stretching vibration. In related benzimidazole (B57391) compounds, this N-H stretch appears in the region of 3500–3300 cm⁻¹ researchgate.net. For other heterocyclic amines, strong peaks for N-H stretching have been observed around 3350 cm⁻¹ and 3312 cm⁻¹ nih.govrsc.org.

Aromatic C-H Stretching: The C-H bonds on both the pyrazine and imidazole rings give rise to stretching vibrations typically observed above 3000 cm⁻¹, often in the 3100–3000 cm⁻¹ range jconsortium.com.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine and imidazole rings are expected to appear in the 1625–1400 cm⁻¹ region. In studies of pyrazine derivatives, these bands have been identified between 1625–1600 cm⁻¹ and 1474–1426 cm⁻¹ semanticscholar.org. For a pyrazinamide (B1679903) derivative, a C=N bond stretching vibration was reported at 1489 cm⁻¹ jconsortium.com. These bands can shift to higher wavenumbers upon coordination with metal ions, confirming the involvement of ring nitrogen atoms in bonding semanticscholar.org.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Ring of Origin
N-H Stretch 3500 - 3300 Imidazole
Aromatic C-H Stretch 3100 - 3000 Pyrazine & Imidazole
C=N Stretch 1625 - 1450 Pyrazine & Imidazole
C=C Stretch 1600 - 1400 Pyrazine & Imidazole

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While no specific Raman spectra for this compound are available, the behavior of the parent pyrazine molecule has been studied. Surface-enhanced Raman scattering (SERS) studies of pyrazine on gold and silver surfaces indicate that the molecule typically adsorbs in a vertical orientation through one of its nitrogen atoms nih.govresearchgate.net. This suggests that the pyrazine moiety in this compound would also present characteristic ring vibrations in its Raman spectrum. The symmetric vibrations of the pyrazine ring, which are often weak in FT-IR, would be expected to be strong in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The pyrazine and imidazole rings both contain π-electron systems and non-bonding electrons (on the nitrogen atoms), which give rise to characteristic electronic absorptions.

The UV-Vis spectrum of the parent pyrazine molecule shows distinct absorption bands corresponding to n→π* and π→π* transitions nist.gov. For this compound, the conjugation between the imidazole and pyrazine rings is expected to influence the positions and intensities of these bands. The imidazole ring acts as a substituent that can modify the electronic structure of the pyrazine chromophore.

Research on related imidazo[1,2-a]pyrazine (B1224502) derivatives has shown broad absorbance spectra, with one example absorbing at 368 nm nih.gov. The nature of functional groups attached to the core structure significantly influences the absorbance and fluorescence characteristics rsc.org. It is anticipated that this compound will exhibit absorption maxima in the UV or near-visible region.

Furthermore, many heterocyclic compounds containing pyrazine and imidazole moieties are known to be fluorescent nih.govrsc.org. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The fluorescence properties, including the emission wavelength and quantum yield, would be dependent on the rigidity of the molecule and its electronic structure. For instance, in some imidazo[1,2-a]pyrazine derivatives, emission has been observed at wavelengths as long as 850 nm, influenced by the substituents and the solvent rsc.org.

Table 2: Expected Electronic Spectroscopy Characteristics for this compound

Spectroscopic Property Expected Observation Associated Electronic Transition
UV-Vis Absorption (λmax) Bands in the UV/near-visible region n→π* and π→π*

Single Crystal X-Ray Diffraction (XRD) for Absolute Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures allows for a detailed prediction of its key structural features.

The molecular structure would confirm the connectivity between the C4 position of the imidazole ring and the C2 position of the pyrazine ring. A key feature would be the dihedral angle between the mean planes of the two aromatic rings. In similar structures, such as 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the imidazole and the connected aromatic ring is 24.58° nih.gov. A similar, non-coplanar arrangement is expected for this compound to minimize steric hindrance.

Crystal packing is expected to be dominated by intermolecular hydrogen bonding. The imidazole ring provides both a hydrogen bond donor (the N-H group) and an acceptor (the lone pair on the sp²-hybridized nitrogen). This facilitates the formation of strong N-H···N hydrogen bonds, which are commonly observed in related imidazole and pyrazine-containing structures nih.govresearchgate.netmdpi.com. These interactions are likely to link molecules into one-dimensional chains or two-dimensional sheets. The crystal structure may be further stabilized by weaker C-H···π and π–π stacking interactions between the aromatic rings of adjacent molecules nih.govresearchgate.net.

Table 3: Predicted Crystallographic and Structural Parameters for this compound based on Analogous Structures

Parameter Predicted Value / Feature Basis of Prediction
Crystal System Monoclinic or Orthorhombic Common for similar aromatic heterocycles nih.govnih.govmdpi.com
Space Group Centrosymmetric (e.g., P2₁/c, P-1) Common for such organic molecules nih.govmdpi.com
Dihedral Angle (Imidazole-Pyrazine) 20-45° Steric hindrance avoidance, based on related structures nih.gov
Dominant Intermolecular Interaction N-H···N Hydrogen Bonds Presence of N-H donor and N acceptors nih.govresearchgate.netmdpi.com

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(1H-imidazol-4-yl)pyrazine. These methods provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations have been employed to determine the optimized geometry and electronic properties of imidazole (B134444) and pyrazine (B50134) derivatives. For related compounds, DFT at the B3LYP/6-311++G(d,p) level of theory has been used to calculate optimized molecular geometry. This level of theory provides a reliable representation of the molecule's three-dimensional structure and the distribution of electrons. Although specific DFT studies on this compound are not extensively detailed in the provided results, the methodology is standard for analyzing such heterocyclic systems.

HOMO and LUMO Analysis for Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For a related imidazole derivative, the HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com This relatively large gap indicates significant stability. irjweb.com Analysis of similar pyrazine derivatives has also been conducted to understand their charge transfer characteristics. The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron transfer processes.

Table 1: Frontier Molecular Orbital Energies for a Related Imidazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.2967
LUMO-1.8096
Energy Gap (ΔE) 4.4871

Data is for a related imidazole derivative and serves as a reference. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. For various imidazole and pyrazine derivatives, MEP analysis has been used to identify the most reactive sites in the molecules.

Natural Bonding Orbital (NBO) Analysis for Stability and Delocalization

Natural Bonding Orbital (NBO) analysis provides insights into the interactions between orbitals, which contribute to the stability of a molecule through charge delocalization. This analysis can identify hyperconjugative interactions, which are stabilizing interactions that result from the overlap of a filled bonding orbital with an adjacent empty anti-bonding orbital. For a substituted imidazole derivative, NBO analysis revealed significant intramolecular charge transfer, contributing to the molecule's stability. acadpubl.eu These interactions are quantified by the second-order perturbation energy, E(2).

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.

Studies on various pyrazine-based compounds have demonstrated their potential to interact with a range of protein targets. researchgate.net For instance, pyrazine derivatives have been docked into the active sites of various enzymes to predict their binding affinities and interaction patterns. mdpi.com The interactions often involve hydrogen bonds with the nitrogen atoms of the pyrazine ring and π-π stacking interactions with aromatic amino acid residues. researchgate.net While specific docking studies for this compound are not detailed, the general principles of ligand-protein interactions for pyrazine and imidazole-containing molecules suggest that it could form hydrogen bonds and hydrophobic interactions with protein targets.

Prediction of Spectroscopic Parameters via Computational Methods

Detailed theoretical predictions of the spectroscopic parameters for this compound, based on computational methods such as Density Functional Theory (DFT), have not been extensively reported in dedicated scientific literature. Computational chemistry is a powerful tool for predicting various spectroscopic data, including vibrational and electronic spectra.

Typically, the process involves optimizing the molecular geometry of the compound at a specific level of theory and basis set. Following this, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions.

For the prediction of electronic spectra, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is commonly employed. This method provides information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.

Investigation of Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of this compound through computational methods is an area that remains to be specifically explored in published research. Computational approaches, particularly those based on DFT, are instrumental in predicting the NLO response of molecules.

Key parameters that characterize the NLO properties of a molecule include the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). These properties are related to the molecule's response to a strong external electric field and are indicative of its potential for applications in optoelectronic devices.

The computational prediction of these properties involves calculating the dipole moment and polarizability tensors of the molecule in the presence of an electric field. The components of the hyperpolarizability tensor can then be used to determine the magnitude of the NLO response.

Although studies on related imidazole and pyrazine derivatives have shown that this class of compounds can exhibit interesting NLO properties, specific computational data for this compound is not available in the current body of scientific literature. Such an investigation would be a valuable contribution to the field of materials science.

Exploration of Structure Activity Relationships Sar and Molecular Design

Impact of Substituent Position and Nature on Research Properties

The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly dependent on the type and position of chemical groups attached to the heterocyclic core. Studies have revealed that substitutions at the C2, C3, and C8 positions are particularly important for modulating activities ranging from antioxidant to anticancer and antimicrobial effects.

For instance, in the development of antioxidant agents, structural modifications to the imidazo[1,2-a]pyrazine framework led to compounds with significantly improved free radical scavenging activity. A study on a series of 2, 3, 5, 8-tetrasubstituted imidazo[1,2-a]pyrazines found that amination at the C8 position generally enhances antioxidant properties drugbank.com. Unsubstituted parent compounds exhibited moderate activity, while specific substitutions resulted in IC₅₀ values comparable to the standard antioxidant, ascorbic acid drugbank.comtsijournals.com.

In the context of anticancer research, SAR studies have been crucial for optimizing the potency of these derivatives. For inhibitors of PIM-1 kinase, a target in cancer therapy, it was found that the presence of electron-withdrawing groups (EWGs) on a substituent ring at the R17 position leads to increased inhibition tandfonline.com. The specific placement of these groups (ortho, para, or meta) also influences the inhibitory potential tandfonline.com. Similarly, for imidazo[1,2-a]pyrazine-based tubulin polymerization inhibitors, a ring fusion strategy combined with structural optimization at various positions led to potent anti-proliferative activities against several cancer cell lines nih.gov.

The antimicrobial properties of this class of compounds are also sensitive to substitution patterns. Certain derivatives have shown pronounced antibacterial activity against specific strains like Staphylococcus aureus, with the nature of the substituents at the C2, C3, and C8 positions playing a key role drugbank.com.

The following table summarizes key SAR findings for imidazo[1,2-a]pyrazine derivatives based on available research.

Position(s) of SubstitutionNature of SubstituentObserved Impact on PropertyTarget/ActivityReference
C8AminationImproves activityAntioxidant drugbank.com
-Electron-Withdrawing Groups (EWGs) on a side ringIncreases inhibitionPIM-1 Kinase Inhibition tandfonline.com
C2, C3, C8Various substitutionsModulates activityAntimicrobial (S. aureus) drugbank.com
-Structural optimization and ring fusionPotent anti-proliferative activityTubulin Polymerization Inhibition nih.gov

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in determining the biological activity of a molecule, as interactions with enzyme active sites and receptors are often highly stereospecific. However, based on available literature, the specific influence of stereoisomers on the activity of 2-(1H-imidazol-4-yl)pyrazine derivatives is not an extensively studied area. Research has primarily focused on the effects of substituent placement and nature on the planar heterocyclic system.

In drug design, it is well-established that different enantiomers or diastereomers of a chiral compound can exhibit vastly different pharmacological activities, with one isomer often being significantly more potent or having a different biological effect than the others nih.gov. For enzyme inhibitors, the precise spatial orientation of functional groups is necessary to achieve optimal binding within the target's active site nih.gov. While general principles suggest that introducing chiral centers into derivatives of the imidazo[1,2-a]pyrazine scaffold could lead to more selective and potent compounds, specific studies demonstrating this for this class of molecules are not prominent in the current body of research.

Design Principles for Modulating Enzyme Inhibition Profiles

The rational design of imidazo[1,2-a]pyrazine derivatives has led to potent and selective inhibitors for a variety of enzymes. A key design principle involves modifying the scaffold to optimize interactions with the target enzyme's binding pocket.

One successful strategy is the development of inhibitors that target the ATP-binding site of kinases. For example, derivatives have been designed as inhibitors of I-kappa B Kinase (IKK-beta) and PIM-1 Kinase tandfonline.comnih.gov. In these cases, the imidazo[1,2-a]pyrazine core acts as a scaffold that can be functionalized with various side chains to occupy specific pockets within the kinase domain, thereby blocking the binding of ATP and inhibiting enzyme function.

Another design principle involves creating bi-functional or bivalent inhibitors to enhance affinity and selectivity. This approach was used to develop inhibitors for the VirB11 ATPase HP0525, a hexameric protein researchgate.net. Researchers linked the imidazo[1,2-a]pyrazine core, which binds within the ATPase active site, to a peptide moiety designed to interact with the protein's surface near the active site. This bivalent design aims to improve selectivity for the target ATPase over other ATPases in mammalian cells researchgate.net.

For acetylcholinesterase (AChE), a different strategy was employed. Derivatives were designed to simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme rsc.org. This dual-binding approach can lead to more potent inhibition compared to molecules that only target one site rsc.org. This design principle demonstrates how the core scaffold can be elaborated with specific linkers and functional groups to span distinct binding regions within a single enzyme.

Rational Design of Analogs Based on Computational Insights

Computational chemistry plays a pivotal role in the rational design of novel this compound analogs. In silico techniques such as molecular docking and virtual screening are frequently used to predict how these compounds will interact with their biological targets, thereby guiding the synthesis of more effective molecules.

Molecular docking studies have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyrazine derivatives with various enzymes. For instance, in the development of PIM-1 kinase inhibitors, docking studies suggested that key interactions, including hydrogen bonds with residues like Glu171, Glu121, and Lys67, were crucial for ligand-receptor binding tandfonline.com. These computational insights allow researchers to prioritize the synthesis of compounds predicted to have the strongest binding affinity tandfonline.com. Similarly, docking studies of inhibitors for the VirB11 ATPase HP0525 showed that the imidazo[1,2-a]pyrazine moiety occupies the ribose-binding region of the ATP-binding site, while a naphthalene (B1677914) ring substituent occupies the purine (B94841) binding region researchgate.net.

Reverse molecular docking has also been used to identify potential targets for this class of compounds. In one study, newly synthesized imidazo[1,5-a]pyrazin derivatives with potent anticancer activity were docked against a panel of kinases, which suggested that Janus kinases (JAKs) were likely targets.

Furthermore, computational approaches are used for virtual screening of large compound libraries. Based on a 3D-QSAR model of known PIM-1 kinase inhibitors, a pharmacophore was generated and used to screen thousands of compounds from the ZINC database, leading to the identification of novel potential inhibitors tandfonline.com. This rational, computer-guided approach accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach has been applied to imidazo[1,2-a]pyrazine derivatives to understand their mechanism of action and to predict the activity of novel, unsynthesized analogs.

QSAR studies typically involve calculating a set of physicochemical descriptors for each molecule in a series, such as hydrophobic parameters (e.g., clogP), electronic parameters (e.g., σ), and steric parameters (e.g., Es, MR) nih.gov. These descriptors are then used as independent variables in a regression analysis against the measured biological activity (the dependent variable, often expressed as log(1/C), where C is the concentration required for a specific effect) nih.gov.

For imidazo[1,2-a]pyrazine derivatives, QSAR studies have reported significant correlations between biological activity and parameters like clogP and Es, highlighting the importance of hydrophobicity and steric factors in determining their anticancer effects nih.gov. In another study focused on antibacterial action against Staphylococcus aureus, QSAR modeling, combined with pharmacophore modeling, identified a lead compound and its likely molecular target, pyruvate (B1213749) carboxylase tsijournals.com.

3D-QSAR models, which consider the three-dimensional properties of molecules, have also been developed. For a series of 3-(pyrazin-2-yl)-1H-indazole derivatives targeting PIM-1 kinase, a 3D-QSAR model was generated that showed good statistical values (r² = 0.922, q² = 0.8629), indicating strong correlative and predictive capability tandfonline.com. Such validated models can be used to predict the potency of new designs before they are synthesized, making the drug discovery process more efficient tandfonline.com. The activity of imidazole-pyrazine dicarboxamides has been shown to be affected by the polarizabilities, electronegativities, and charges in the compounds, underscoring the importance of the heterocyclic ring system.

Mechanistic Insights into Biological Interactions

Enzyme Inhibition Mechanism Studies

Derivatives of the 2-(1H-imidazol-4-yl)pyrazine scaffold have been investigated for their ability to inhibit a variety of enzymes, demonstrating a broad spectrum of biological activity. The following sections will explore the specific mechanisms of inhibition for several key enzyme classes.

The imidazo[1,2-a]pyrazine (B1224502) core, a close structural relative of this compound, has been identified as a privileged scaffold in the development of kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Research into imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine-based compounds has revealed a fascinating "potency switch" between two key kinases involved in cell cycle checkpoint control: CHK1 and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK-2) nih.govresearchgate.net. Small structural modifications to these scaffolds were found to dramatically alter their inhibitory preference between CHK1 and MK-2, highlighting the subtle yet critical nature of structure-activity relationships in kinase inhibition nih.gov.

While direct inhibition of Fibroblast Growth Factor Receptors (FGFRs) by this compound is not extensively documented, related pyrazole-containing benzimidazole (B57391) derivatives have shown potent and selective inhibition of FGFR1, 2, and 3. For instance, the compound CPL304110, which features a 2-(1H-pyrazol-5-yl)-1H-benzimidazole pharmacophore, demonstrated significant inhibitory activity against FGFR2 with an IC50 of 1.44 nM nih.gov.

Similarly, for Cyclin-Dependent Kinases (CDKs), N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors. One such compound displayed a Ki of 0.005 µM for CDK2, underscoring the potential of pyrazole-containing heterocyclic systems in targeting this kinase family nih.govresearchgate.net. Another study on 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives also yielded potent CDK2 inhibitors, with one compound exhibiting a Ki of 0.001 µM against CDK2-cyclin E nih.gov.

The imidazo[1,2-b]pyridazine scaffold, another related heterocyclic system, has been explored for the inhibition of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint. An optimized compound from this series, 27f, was found to be an extremely potent and selective Mps1 inhibitor with a cellular Mps1 IC50 of 0.70 nM and an A549 cell line IC50 of 6.0 nM nih.gov.

The following table summarizes the inhibitory activities of various imidazole (B134444) and pyrazine-containing compounds against different kinases.

Compound ClassKinase TargetIC50/Ki ValueReference
Imidazo[1,2-a]pyrazinesMK-2Potent Inhibition nih.govresearchgate.net
2-(1H-pyrazol-5-yl)-1H-benzimidazolesFGFR21.44 nM (IC50) nih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK20.005 µM (Ki) nih.govresearchgate.net
2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidinesCDK2-cyclin E0.001 µM (Ki) nih.gov
Imidazo[1,2-b]pyridazinesMps10.70 nM (cellular IC50) nih.gov

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibitors of PARP1 have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations nih.gov. The mechanism of action of PARP inhibitors is twofold: they inhibit the catalytic activity of PARP1 and trap the enzyme on DNA, leading to the formation of cytotoxic double-strand breaks during replication nih.govfrontiersin.org.

While direct studies on this compound as a PARP1 inhibitor are limited, the broader class of imidazole-containing compounds has been explored for this target. The design of many PARP1 inhibitors is based on mimicking the nicotinamide moiety of NAD+, the substrate for PARP1 nih.gov. These inhibitors typically feature an aromatic ring and a carboxamide group, which are crucial for forming hydrogen bonds and pi-stacking interactions within the PARP1 active site nih.gov. A series of inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold has been designed and synthesized, with some compounds showing potent PARP1 inhibitory activity and anti-proliferative effects against BRCA-deficient cell lines nih.gov.

Heme Oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide. It plays a critical role in the cellular response to oxidative stress and inflammation. The inhibition of HO-1 has been investigated as a potential therapeutic strategy in certain cancers where its overexpression is associated with tumor progression.

Imidazole-based compounds have been a major focus in the development of HO-1 inhibitors. These compounds typically act as non-competitive inhibitors by coordinating with the heme iron within the active site of the enzyme. A variety of 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives have been synthesized and evaluated for their HO-1 inhibitory activity. In these series, aromatic moieties with halogen substitutions (e.g., 3-bromophenyl, 4-bromophenyl) and larger hydrocarbon residues (e.g., 2-naphthyl, 4-biphenyl) were found to be particularly effective for HO-1 inhibition. Several of these imidazole-ketone derivatives exhibited potent inhibition of both HO-1 and its isoform HO-2, with IC50 values below 5 µM.

The following table presents the HO-1 inhibitory activity of selected imidazole-based compounds.

Compound SeriesKey Structural FeaturesHO-1 IC50 Range
1-aryl-2-(1H-imidazol-1-yl)ethanonesHalogenated phenyl, naphthyl, biphenyl< 5 µM

Certain derivatives of the this compound scaffold, specifically those based on the imidazo[1,2-a]pyrazine core, have been identified as inhibitors of VirB11 ATPase. This enzyme is a key component of the type IV secretion system (T4SS) in pathogenic bacteria, such as Helicobacter pylori. The T4SS is a molecular machinery that translocates virulence factors into host cells, and its inhibition represents a promising anti-bacterial strategy.

Virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential ATP mimetics that could inhibit the VirB11 ATPase HP0525 from H. pylori. Subsequent synthesis and in vitro testing of a series of 8-amino imidazo[1,2-a]pyrazine derivatives led to the identification of a lead compound with an IC50 of 7 µM. Mechanistic studies revealed that this compound acts as a competitive inhibitor of ATP. Further structure-activity relationship studies have been conducted to optimize the potency of these inhibitors.

The inhibitory activities of selected imidazo[1,2-a]pyrazine derivatives against HP0525 are summarized in the table below.

CompoundTargetIC50 ValueInhibition Mechanism
Lead Imidazo[1,2-a]pyrazineVirB11 ATPase (HP0525)7 µMCompetitive with ATP

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. The colchicine binding site on β-tubulin is a key target for small molecules that inhibit microtubule assembly nih.gov.

A series of 2-aryl-3-arylamino-imidazo-pyridines/pyrazines has been synthesized and shown to significantly inhibit tubulin polymerization, similar to the well-known colchicine binding site inhibitor combretastatin A-4 (CA-4) mdpi.com. These compounds were found to disrupt tubulin-microtubule dynamics, leading to potent anticancer activity in various cancer cell lines with relatively low toxicity to normal cells mdpi.com.

Furthermore, other imidazole-containing scaffolds, such as 2-aryl-4-benzoyl-imidazoles (ABI), have been developed as potent anticancer agents that target tubulin polymerization by binding to the colchicine site acs.org. The inhibition of tubulin polymerization by these compounds often correlates with their cytotoxicity against cancer cells acs.org. For instance, selected potent compounds from this class inhibited tubulin polymerization by 60-81% at a concentration of 10 µM acs.org.

The table below shows the tubulin polymerization inhibitory activity of representative imidazole-containing compounds.

Compound ClassMechanism of Action% Inhibition of Tubulin Polymerization (at 10 µM)
2-aryl-3-arylamino-imidazo-pyrazinesColchicine binding site interactionSignificant inhibition
2-aryl-4-benzoyl-imidazolesColchicine binding site interaction60-81%

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms has therapeutic applications in a variety of diseases, including inflammatory conditions and cardiovascular disorders.

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated as inhibitors of phosphodiesterases. For example, a series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were designed and synthesized as novel PDE4 inhibitors semanticscholar.org. Starting from a screening hit with moderate activity (IC50 of 4.78 µM), structural optimization led to the discovery of a more potent inhibitor with an IC50 of 0.48 µM semanticscholar.org.

Furthermore, a study on imidazo[1,2-a]pyrazine derivatives identified a potent and specific inhibitor of PDE10A, JNJ-42314415 [3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine] nih.gov. This compound was found to be a potent and specific PDE10A inhibitor in vivo nih.gov. Additionally, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), with one compound demonstrating an IC50 value of 5.70 nM nih.gov.

The following table summarizes the PDE inhibitory activities of these imidazo-pyrazine and related derivatives.

Compound SeriesPDE TargetIC50 Value
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-aminesPDE40.48 µM
Imidazo[1,2-a]pyrazines (JNJ-42314415)PDE10APotent in vivo inhibition
Imidazo[1,2-a]pyrazinesENPP15.70 nM

Molecular Target Identification and Characterization

Derivatives of the this compound scaffold interact with key biological macromolecules, including enzymes, DNA, and other proteins, through various binding mechanisms. These interactions are fundamental to their observed cellular effects.

Binding Site Analysis (e.g., ATP binding site)

A recurrent theme in the study of imidazo[1,2-a]pyrazine derivatives is their interaction with nucleotide-binding sites on various enzymes. Molecular docking studies have shown that these compounds can position themselves within the active sites of enzymes, often occupying regions normally reserved for adenosine triphosphate (ATP) or other nucleotides.

For instance, certain imidazo[1,2-a]pyrazine-based inhibitors of the VirB11 ATPase HP0525 have been found to bury deeply within the enzyme's active site. In this context, the core imidazo[1,2-a]pyrazine structure typically occupies the ribose-binding region of the ATP-binding site, while other parts of the molecule interact with the purine-binding area nih.gov. Similarly, related imidazo[1,2-a]pyridine compounds have been demonstrated to bind to the ATP-binding site of PI3K nih.gov. The pyrazine (B50134) ring also plays a crucial role in the interaction of some inhibitors with the ATP site of the prolyl-tRNA synthetase (PRS) enzyme researchgate.net.

Beyond direct ATP-binding site competition, derivatives have been shown to interact with the colchicine binding site on tubulin. Molecular docking analyses confirm that compounds can fit effectively into this site, disrupting tubulin polymerization through a mechanism distinct from that of ATP-binding site inhibitors but equally critical to cellular function nih.gov.

Interaction with DNA and Proteins

The heteroaromatic nature of the pyrazine and imidazole rings facilitates a range of interactions with biological macromolecules like DNA and proteins researchgate.netnih.gov. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most common interactions are hydrogen bonds, with the pyrazine nitrogen atom acting as a hydrogen bond acceptor researchgate.netnih.gov. Additionally, π-interactions are frequently observed researchgate.netnih.gov.

Specific examples from molecular docking studies show that a pyrazine ring can form multiple π-π stacking interactions with aromatic residues of proteins, such as the Phe144, Phe200, and His172 residues of histone deacetylase 3 (HDAC3) researchgate.net. In other studies, more complex phenanthroline derivatives containing an imidazole moiety have demonstrated a strong ability to interact with and stabilize telomeric G-quadruplex DNA structures nih.gov. Furthermore, metal complexes incorporating imidazole-terpyridine ligands have been shown to bind to DNA bases or intercalate between them, as well as significantly alter the secondary structure of proteins like bovine serum albumin .

Cellular Effects at a Mechanistic Level (excluding clinical outcomes)

The molecular interactions of this compound derivatives translate into significant and measurable effects at the cellular level. These include disruption of the cytoskeleton, inhibition of cell motility, and potent antiproliferative activity across a range of research cell lines.

Microtubule Fragmentation Promotion

A key mechanistic effect of certain imidazo[1,2-a]pyrazine derivatives is the disruption of microtubule dynamics. Microtubules are essential for various cellular processes, including the maintenance of cell structure and cell division nih.gov. By binding to the colchicine site on tubulin, these compounds inhibit tubulin polymerization nih.govnih.govresearchgate.net. This action disrupts the dynamic equilibrium of the microtubule network, leading to the destruction of microtubule structures within cells nih.gov. This impairment of microtubule-dependent processes is a primary mechanism behind the antiproliferative effects of this class of compounds nih.gov.

Inhibition of Cell Migration

Research has demonstrated that imidazo[1,2-a]pyrazine derivatives can effectively inhibit cancer cell migration. For example, the derivative known as TB-25 was found to suppress the migration of HCT-116 cells in a concentration-dependent manner nih.gov. The ability to inhibit cell migration and invasion is a critical aspect of anticancer activity. The incorporation of an imidazole moiety into other molecular scaffolds has also been shown to enhance their inhibitory effects on cancer cell invasion and metastasis cnr.it.

Antiproliferative Effects on Research Cell Lines

Derivatives based on the imidazo[1,2-a]pyrazine scaffold have consistently demonstrated potent antiproliferative activity against a wide panel of human cancer cell lines in laboratory settings. The cytotoxic effects are often observed at micromolar to nanomolar concentrations. The mechanism is frequently linked to the inhibition of key enzymes or the disruption of fundamental cellular processes like microtubule formation, leading to cell cycle arrest and apoptosis nih.govnih.govresearchgate.net.

The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values reported for various imidazo[1,2-a]pyrazine derivatives against several cancer cell lines.

Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyrazine Derivative TB-25 nih.gov
Cell LineCancer TypeIC₅₀ (nM)
HCT-116Colorectal Carcinoma23
HepG-2Hepatocellular CarcinomaData not specified
A549Lung CarcinomaData not specified
MDA-MB-231Breast AdenocarcinomaData not specified
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyrazine Derivative 3c nih.gov
Cell LineCancer TypeIC₅₀ (µM)
MCF7Breast AdenocarcinomaAverage of 6.66
HCT116Colorectal CarcinomaAverage of 6.66
K562Chronic Myelogenous LeukemiaAverage of 6.66
Table 3: Antiproliferative Activity of Various Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
CompoundCell LineCancer TypeIC₅₀ (µM)
10bHep-2Laryngeal Carcinoma20
HepG2Hepatocellular Carcinoma18
MCF-7Breast Adenocarcinoma21
A375Skin Cancer16
12bHep-2Laryngeal Carcinoma11
HepG2Hepatocellular Carcinoma13
MCF-7Breast Adenocarcinoma11
A375Skin Cancer11

Additional studies have reported growth inhibition in a dose-dependent manner against the Dami cell line (megakaryoblastic leukemia) nih.gov. The antiproliferative effects are dependent on the chemical substitutions on the core imidazo[1,2-a]pyrazine skeleton nih.gov.

Due to a lack of specific scientific literature detailing the biological pathways affected by the chemical compound "this compound," it is not possible to generate the requested article section on "" and "Elucidation of Biological Pathways Affected."

Extensive searches for research data on this specific molecule have not yielded information regarding its mechanism of action, molecular targets, or the signaling cascades it may influence. The available scientific literature focuses on broader categories of related compounds, such as imidazopyrazines or other pyrazine derivatives, without providing the specific mechanistic details required to fulfill the user's request for an article solely on "this compound."

Therefore, no data tables or detailed research findings on the affected biological pathways for this particular compound can be provided.

Advanced Applications in Chemical Biology and Materials Science Research

Development as Chemical Probes for Biological Pathway Elucidation

There is currently no available research detailing the development or application of 2-(1H-imidazol-4-yl)pyrazine as a chemical probe for the elucidation of biological pathways. The design of chemical probes requires a deep understanding of a molecule's specific interactions with biological targets, its cellular uptake, and its signaling mechanism (e.g., fluorescence), none of which have been reported for this compound.

Utility in Ligand Design for Metal Coordination Chemistry

The potential of this compound as a ligand in metal coordination chemistry has not been documented in accessible scientific reports. The presence of multiple nitrogen atoms in both the imidazole (B134444) and pyrazine (B50134) rings suggests a theoretical potential for this molecule to act as a mono- or bidentate ligand, coordinating with various metal ions. However, without experimental studies, this remains speculative.

Synthesis of Transition Metal Complexes

No published studies were found that describe the synthesis of transition metal complexes using this compound as a ligand.

Characterization of Coordination Geometry and Magnetic Properties

In the absence of synthesized metal complexes, there is no data on the characterization of coordination geometry or the magnetic properties of any such compounds involving this compound.

Application in Catalysis (e.g., Copper-Mediated Polymerization)

There is no information available regarding the application of any potential metal complexes of this compound in catalysis, including copper-mediated polymerization reactions.

Exploration as Components for Organic Electronic Materials

The exploration of this compound as a component for organic electronic materials is not described in the current body of scientific literature. The electronic properties, such as conductivity, and photophysical properties, such as fluorescence, which are crucial for applications in this field, have not been reported for this compound.

Fluorescent Properties for Bioimaging Research

There are no studies available that investigate the fluorescent properties of this compound or its potential use in bioimaging research.

Investigative Role in Antimicrobial Research Modalities (Mechanistic Focus)

Derivatives of this compound have been the subject of computational and in vitro studies to elucidate their potential mechanisms of action against various bacterial pathogens. While specific mechanistic data on the parent compound is limited, research on its close structural analogs, particularly imidazo[1,2-a]pyrazine (B1224502) derivatives, has pointed towards several potential bacterial targets. These investigations are crucial in the early stages of drug discovery, providing a foundation for the rational design of more potent and selective antimicrobial agents.

One proposed mechanism of antibacterial action for compounds containing the imidazole or pyrazole moiety is the disruption of the bacterial cell membrane. It is hypothesized that these molecules may interact with the cell membrane through electrostatic interactions, leading to entry into the bacterial cell. Following this, the hydrophobic portions of the molecule could penetrate the bacterial membrane, disrupting its integrity and function, which in turn causes the leakage of essential intracellular components and ultimately leads to bacterial cell death nih.gov.

Furthermore, computational studies have been employed to predict the molecular targets of imidazo[1,2-a]pyrazine derivatives. Through pharmacophore modeling and target prediction, Staphylococcus aureus Pyruvate (B1213749) carboxylase (SaPC) was identified as a likely molecular target for one such derivative. Molecular docking simulations of this compound with SaPC indicated a strong binding affinity, suggesting that the antimicrobial activity may stem from the inhibition of this critical enzyme espublisher.com. The interaction is thought to be stabilized by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding espublisher.com.

Another avenue of investigation for related heterocyclic compounds, such as pyrazole derivatives, has been the inhibition of DNA gyrase. Molecular docking studies have suggested that the bactericidal properties of certain pyrazole-containing compounds could be attributed to their potent inhibition of this essential enzyme, which is responsible for managing DNA topology during replication and transcription nih.gov.

It is important to emphasize that these mechanistic insights are based on studies of derivatives and related heterocyclic structures rather than this compound itself. These findings, however, provide a valuable framework for directing future research into the specific antimicrobial mechanisms of this compound and its analogs.

Derivative ClassProposed Mechanism of ActionTarget Organism(s)Key Findings
Imidazole-containing compoundsDisruption of bacterial cell membrane integrity, leading to leakage of intracellular contents.General bacteriaThe hydrophobic fragments of the molecules are thought to penetrate the bacterial membrane, causing cell death nih.gov.
Imidazo[1,2-a] pyrazine derivativeInhibition of Staphylococcus aureus Pyruvate carboxylase (SaPC).Staphylococcus aureusComputational analysis, including pharmacophore modeling and molecular docking, identified SaPC as a probable target with a significant binding energy espublisher.com.
Pyrazole derivativesInhibition of DNA gyrase.E. coli and other bacteriaMolecular docking studies indicate that the bactericidal effects could be due to the potent inhibition of DNA gyrase nih.gov.

Investigative Role in Antiviral Research Modalities (Mechanistic Focus)

The antiviral potential of this compound derivatives has been explored against several viruses, with research providing specific insights into their mechanisms of action. These studies have identified key viral proteins that are targeted by these compounds, thereby inhibiting viral replication.

In the context of influenza viruses, a notable imidazo[1,2-a]pyrazine derivative, designated as A4, has been identified as a potent inhibitor. Mechanistic studies revealed that A4 directly targets the viral nucleoprotein (NP). By binding to the NP, A4 induces its clustering and prevents its accumulation in the nucleus. This is a critical step, as the nuclear import of the viral NP is essential for the replication and transcription of the influenza virus genome. The potent and broad-spectrum anti-influenza activity of A4, including against oseltamivir-resistant strains, highlights the significance of the imidazo[1,2-a]pyrazine scaffold in developing novel antiviral agents with new mechanisms of action nih.gov.

Furthermore, the versatility of the imidazo[1,2-a]pyrazine core structure is demonstrated by its activity against coronaviruses. A specific derivative containing a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of the imidazo[1,2-a]pyrazine ring exhibited the most potent activity against human coronavirus 229E. Target prediction and subsequent docking studies indicated a high affinity of this compound for the protease enzyme. The binding of the derivative to the main protease of COVID-19 was also confirmed through docking studies, which supported the in vitro assay data nih.gov. The inhibition of viral proteases is a well-established antiviral strategy, as these enzymes are crucial for processing viral polyproteins into their functional individual proteins.

These findings underscore the potential of this compound derivatives as a platform for the development of antiviral agents targeting different viral families through distinct mechanisms. The ability to inhibit both influenza virus nucleoprotein and coronavirus protease demonstrates the chemical tractability of this scaffold for generating diverse biological activities.

DerivativeVirusMechanism of ActionKey Findings
Imidazo[1,2-a]pyrazine derivative A4Influenza A and B virusesInhibits the viral nucleoprotein (NP) by inducing its clustering and preventing its nuclear accumulation nih.gov.Demonstrates potent, broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. Directly binds to the viral NP nih.gov.
Imidazo[1,2-a]pyrazine derivative 3bHuman coronavirus 229EExhibits high affinity for the viral protease enzyme, as suggested by target prediction and confirmed by docking studies with the COVID-19 main protease nih.gov.Shows the most potent anti-coronaviral activity among the tested derivatives with a notable selectivity index nih.gov.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Currently, there is a scarcity of published, sustainable, and scalable synthetic methods specifically for 2-(1H-imidazol-4-yl)pyrazine. Future research should prioritize the development of green chemistry approaches to address this gap. Key areas of exploration could include:

Catalytic Cross-Coupling Reactions: Investigating modern catalytic cross-coupling strategies, such as Suzuki, Stille, or direct arylation reactions, could provide efficient and atom-economical pathways. The use of earth-abundant metal catalysts would further enhance the sustainability of these routes.

One-Pot, Multi-Component Reactions (MCRs): Designing novel MCRs that assemble the this compound scaffold from simple, readily available starting materials in a single step would significantly improve efficiency and reduce waste.

Biocatalytic Synthesis: The exploration of enzymatic transformations could offer a highly selective and environmentally benign method for the synthesis of this compound or its key intermediates.

Deeper Mechanistic Investigations into Biological Interactions

The biological activity of this compound remains largely unknown. A thorough investigation into its potential interactions with biological targets is a critical next step. The structural similarity to other biologically active imidazole (B134444) and pyrazine (B50134) derivatives suggests several promising avenues for investigation:

Kinase Inhibition: Many imidazole and pyrazine-containing compounds are known to be potent kinase inhibitors. Screening this compound against a broad panel of kinases could reveal novel inhibitory activities relevant to oncology, immunology, or neurodegenerative diseases.

Receptor Binding Assays: Evaluating the binding affinity of the compound for various G-protein coupled receptors (GPCRs) and ion channels could uncover new pharmacological activities.

Antimicrobial and Antiparasitic Activity: Both imidazole and pyrazine moieties are present in numerous antimicrobial and antiparasitic drugs. Testing this compound against a diverse range of pathogens is a logical starting point.

Computational Validation of Novel Derivatives and Interactions

In the absence of extensive experimental data, computational modeling and simulation can provide valuable insights and guide future research.

Molecular Docking and Virtual Screening: In silico docking studies can predict the binding modes and affinities of this compound and its virtual derivatives against various biological targets, such as the active sites of kinases or receptors. This can help to prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once an initial set of active derivatives is identified, QSAR modeling can be employed to establish a correlation between the physicochemical properties of the molecules and their biological activity. This will be instrumental in the rational design of more potent and selective analogs.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for the early-stage evaluation of the drug-likeness of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles.

Exploration of New Chemical Biology Applications as Research Tools

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable research tool for chemical biology.

Chemical Probes: Functionalized derivatives of this compound, incorporating tags such as fluorophores or biotin, could be synthesized to serve as chemical probes for identifying and studying its biological targets through techniques like affinity chromatography and fluorescence microscopy.

Fragment-Based Drug Discovery: The core scaffold of this compound can be utilized as a starting point in fragment-based drug discovery campaigns to build more complex and potent inhibitors for specific biological targets.

Design of Multi-Targeting Scaffolds for Complex Biological Systems

The inherent structural features of the this compound scaffold, combining two versatile heterocyclic rings, make it an attractive candidate for the development of multi-target ligands. This is particularly relevant for complex diseases where targeting a single pathway may be insufficient.

Polypharmacology: By strategically modifying the imidazole and pyrazine rings, it may be possible to design derivatives that can simultaneously modulate multiple targets, such as different kinases in a signaling cascade or a combination of a receptor and an enzyme.

Hybrid Molecules: The this compound core could be linked to other known pharmacophores to create hybrid molecules with dual or synergistic activities.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1H-imidazol-4-yl)pyrazine and its derivatives?

  • Methodological Answer : A cascade reaction combining DMSO-HBr oxidation and Debus-Radziszewski condensation is highly effective. Starting from aryl methyl ketones, this method generates 2-aroyl-(4/5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diarylpyrazines under mild conditions. For example, phenyl-(4-phenyl-1H-imidazol-2-yl)methanone is synthesized with yields up to 78%, characterized by NMR (δ 13.80 ppm for NH protons) and FT-IR (C=O stretch at ~1650 cm⁻¹). This approach avoids harsh reagents and enables scalability for medicinal chemistry applications .

Q. How can structural ambiguities in imidazole-pyrazine hybrids be resolved experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Distinct NH proton signals (e.g., δ 13.6–14.1 ppm in DMSO-d₆) differentiate tautomeric forms of the imidazole ring .
  • X-ray diffraction : Resolve regiochemical uncertainties (e.g., 4- vs. 5-aryl substitution) via bond-length analysis. For example, crystallographic data for 1,2-bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine confirms planar geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do computational methods enhance the design of bioactive this compound derivatives?

  • Methodological Answer : Molecular docking and DFT calculations predict binding affinities and electronic properties. For instance:
  • Docking studies : Analyze interactions with therapeutic targets (e.g., human aldose reductase) using AutoDock Vina. Substituents like hydroxyl groups improve hydrogen bonding with catalytic residues.
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity, critical for anticancer copper complexes (e.g., Me2-imidazole-TSC derivatives) .

Q. What strategies address contradictory bioactivity data in imidazole-pyrazine hybrids?

  • Methodological Answer : Conduct systematic SAR (Structure-Activity Relationship) studies:
  • Variable substitution : Compare antileishmanial IC₅₀ values of N-methyl vs. N,N-dimethyl hydrazine carbothioamide derivatives. For example, N-methyl analogs show 3-fold higher activity due to improved membrane permeability .
  • Assay standardization : Control variables like pH (e.g., bioactivity of Mannich bases varies significantly at pH 7.4 vs. 6.5) .

Q. How can coordination chemistry expand the applications of this compound?

  • Methodological Answer : Synthesize metal complexes to exploit redox and ligand properties:
  • Copper(II) complexes : Prepare using thiosemicarbazone ligands (e.g., 2-((1H-imidazol-4-yl)methylene)-N-methylhydrazine-1-carbothioamide). These exhibit nuclease activity via ROS generation, validated by plasmid DNA cleavage assays .
  • Zinc coordination : Stabilize imidazole tautomers for fluorescent sensor development, as seen in FFI (furan-imidazole) derivatives .

Q. What are the challenges in optimizing imidazole-pyrazine hybrids for CNS drug delivery?

  • Methodological Answer : Address blood-brain barrier (BBB) penetration:
  • LogP optimization : Target LogP 2–3 via substituent modulation (e.g., replacing phenyl with pyridyl groups reduces LogP by 0.5 units).
  • P-glycoprotein efflux inhibition : Introduce bulky substituents (e.g., naphthyl groups in 2q/2q′) to block efflux pumps, as demonstrated in P-gp ATPase assays .

Key Considerations for Researchers

  • Synthetic reproducibility : Ensure anhydrous conditions for imidazole cyclization to avoid byproducts like 2-hydroxy-pyrazines .
  • Bioactivity validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for protein binding) .
  • Structural dynamics : Monitor tautomerism via variable-temperature NMR to avoid misinterpretation of spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-4-yl)pyrazine
Reactant of Route 2
2-(1H-imidazol-4-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.